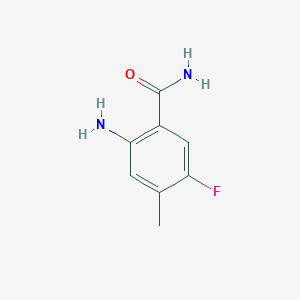![molecular formula C7H6BrN3 B1524629 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1190321-04-0](/img/structure/B1524629.png)
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Overview
Description
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a chemical compound with the CAS Number: 1190321-04-0 and a molecular weight of 212.05 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
While specific synthesis methods for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine.Molecular Structure Analysis
The InChI code for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is 1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .Physical And Chemical Properties Analysis
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine: has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in the development and progression of various cancers. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer therapy. For instance, certain derivatives have demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis .
Diabetes Management
Research indicates that pyrrolopyridine derivatives may have applications in managing blood glucose levels . Compounds structurally related to 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine have been found to reduce blood glucose, suggesting potential use in the treatment of diabetes and related disorders, such as hyperglycemia and insulin resistance .
Protein Kinase Inhibition
This compound serves as a synthetic intermediate for azaindole-based protein kinase inhibitors . Protein kinases play a pivotal role in signaling pathways within cells, and their dysregulation is associated with diseases like cancer. Inhibitors based on azaindole cores, which can be synthesized from 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine , are valuable for therapeutic interventions .
Chemical Synthesis and Drug Development
Its solid state at room temperature and storage under inert gas conditions facilitate its handling in laboratory settings .
Biological Activity Research
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine: is used in the exploration of biological activity due to its structural similarity to naturally occurring biomolecules. This similarity allows researchers to study the compound’s interaction with biological systems, providing insights into potential therapeutic effects .
Analytical Chemistry
The compound’s distinct physical and chemical properties, such as its melting point range and light yellow to orange powder appearance, make it suitable for use as a reference material in analytical chemistry applications .
Mechanism of Action
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine can be influenced by various environmental factors. As mentioned earlier, light, oxygen, and temperature can affect the stability of the compound . Additionally, the compound’s action and efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules, the state of the target receptors, and the overall health of the cells.
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYNRYMNQHOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




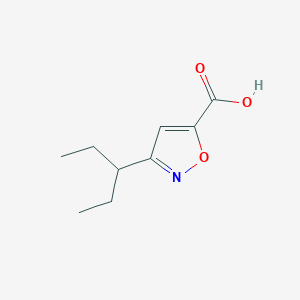
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
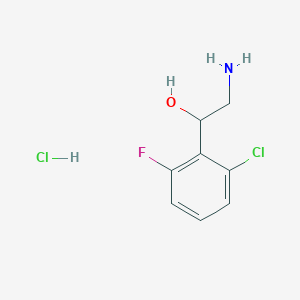
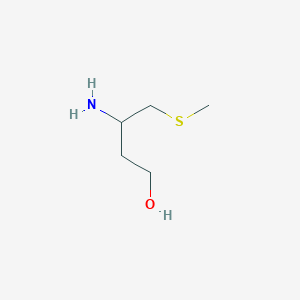
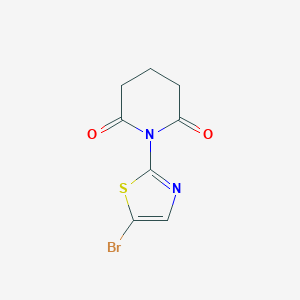
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)


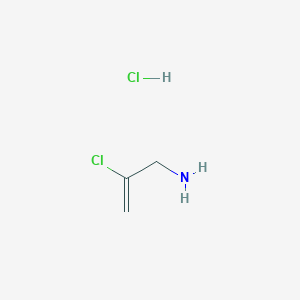
![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)
